Omeprazole Acid-d3 Methyl Ester Sulfide
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Overview
Description
Omeprazole Acid-d3 Methyl Ester Sulfide is a deuterated derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Acid-d3 Methyl Ester Sulfide involves multiple steps, starting from the basic structure of omeprazole. The deuterium labeling is typically introduced through specific chemical reactions that replace hydrogen atoms with deuterium. Common solvents used in the synthesis include chloroform and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a highly purified brown solid .
Chemical Reactions Analysis
Types of Reactions
Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .
Scientific Research Applications
Omeprazole Acid-d3 Methyl Ester Sulfide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an intermediate in the preparation of labeled omeprazole metabolites.
Biology: Utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of omeprazole in the body.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Omeprazole Acid-d3 Methyl Ester Sulfide exerts its effects by inhibiting the H+/K+ ATPase enzyme system found in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this system, the compound effectively reduces the secretion of stomach acid . The molecular targets involved include the proton pumps located in the stomach lining .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: A similar compound with a slightly different molecular structure, used for similar medical conditions.
Lansoprazole: Another proton pump inhibitor with similar effects but different pharmacokinetic properties.
Uniqueness
Omeprazole Acid-d3 Methyl Ester Sulfide is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in both academic and industrial research .
Properties
CAS No. |
1329797-04-7 |
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Molecular Formula |
C18H19N3O4S |
Molecular Weight |
376.445 |
IUPAC Name |
methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3 |
InChI Key |
LIIBPAIRGUTVPL-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Synonyms |
4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester; |
Origin of Product |
United States |
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